molecular formula C13H21N3O2 B15311127 rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B15311127
M. Wt: 251.32 g/mol
InChI Key: DYEOZJPIHYZEMW-AXFHLTTASA-N
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Description

Rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[321]octane-3-carboxylate is a complex organic compound featuring a tert-butyl group, a cyanomethyl group, and a diazabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the diazabicyclo[3.2.1]octane core, followed by the introduction of the cyanomethyl and tert-butyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl (1R,2S,5S)-2-(methyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Rac-tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[32The combination of the diazabicyclo[3.2.1]octane core with the cyanomethyl and tert-butyl groups makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(15-9)11(16)6-7-14/h9-11,15H,4-6,8H2,1-3H3/t9-,10+,11-/m0/s1

InChI Key

DYEOZJPIHYZEMW-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]1CC#N)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1CC#N)N2

Origin of Product

United States

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